

# Technical Support Center: Overcoming Poor Formability of Magnesium Alloys

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## Compound of Interest

Compound Name: Magnesium

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor formability of **magnesium** alloys in manufacturing.

## FAQs: Understanding and Improving Magnesium Alloy Formability

Q1: Why do **magnesium** alloys have poor formability at room temperature?

**Magnesium** alloys inherently exhibit poor formability at ambient temperatures due to their hexagonal close-packed (HCP) crystal structure. This structure has a limited number of active slip systems, which are necessary for the material to deform plastically without fracturing. Additionally, during processing like rolling, a strong basal texture can develop, further hindering formability.

Q2: What are the primary methods to improve the formability of **magnesium** alloys?

The formability of **magnesium** alloys can be significantly enhanced through several key strategies:

- **Alloying:** The addition of specific elements can refine the grain structure and weaken the undesirable basal texture. Common alloying elements include aluminum (Al), zinc (Zn), manganese (Mn), calcium (Ca), and rare earth elements (REEs).

- Thermomechanical Processing:
  - Warm and Hot Forming: Increasing the temperature during forming processes (typically between 200°C and 400°C) activates additional non-basal slip systems, greatly improving ductility.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
  - Severe Plastic Deformation (SPD): Techniques like Equal Channel Angular Pressing (ECAP) introduce intense plastic strain to significantly refine the grain size to the sub-micron or nano-scale, leading to improved strength and ductility.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Heat Treatment: Processes such as solution treatment and annealing can dissolve brittle phases, homogenize the alloy, and control the grain size, all of which contribute to better formability.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Q3: Which are the most common manufacturing processes for **magnesium** alloys?

Due to their unique properties, several manufacturing processes are employed for **magnesium** alloys:

- Die Casting: This is the most popular method for producing complex **magnesium** alloy parts with high precision.
- Extrusion: This process is used to create profiles with a constant cross-section.
- Forging: Forging is employed to produce high-strength components, often for critical applications in the aerospace and automotive industries.
- Rolling: This method is used to manufacture **magnesium** alloy sheets.
- Sand and Permanent Mold Casting: These are alternative casting methods suitable for various applications.

## Troubleshooting Guides for Common Manufacturing Defects

### Die Casting Defects

Defect	Probable Causes	Recommended Solutions
Hot Tearing	<ul style="list-style-type: none"><li>- Hindered solidification shrinkage due to mold design.</li><li>- Wide solidification range of the alloy.</li><li>- High pouring temperature.</li><li>- Inadequate feeding of molten metal.</li></ul>	<ul style="list-style-type: none"><li>- Optimize mold design with appropriate fillets and radii to avoid stress concentration.</li><li>- Adjust alloy composition to narrow the solidification range.</li><li>- Lower the pouring temperature.</li><li>- Improve the gating and riser system to ensure proper feeding.</li></ul>
Gas Porosity	<ul style="list-style-type: none"><li>- Entrapment of air during injection.</li><li>- Dissolved hydrogen in the melt.</li><li>- High melt temperature.</li></ul>	<ul style="list-style-type: none"><li>- Optimize injection parameters (e.g., slow shot speed) to minimize turbulence.</li><li>- Properly degas the molten metal before casting.</li><li>- Lower the melt temperature to reduce gas solubility.</li></ul>
Shrinkage Porosity	<ul style="list-style-type: none"><li>- Inadequate feeding to compensate for solidification shrinkage.</li><li>- Poorly designed gating and riser system.</li><li>- Incorrect pouring temperature.</li></ul>	<ul style="list-style-type: none"><li>- Redesign the gating and riser system for directional solidification.</li><li>- Use chills to promote solidification in desired areas.</li><li>- Adjust the pouring temperature.</li></ul>
Cold Shuts	<ul style="list-style-type: none"><li>- Low melt or die temperature.</li><li>- Slow injection speed.</li><li>- Poor fluidity of the alloy.</li></ul>	<ul style="list-style-type: none"><li>- Increase the melt and die temperatures.</li><li>- Increase the injection speed.</li><li>- Modify the alloy composition to improve fluidity.</li></ul>

## Forging Defects

Defect	Probable Causes	Recommended Solutions
Surface Cracking	- Forging at too low a temperature.- Excessive strain rate.- Poor lubrication.	- Increase the forging temperature to the appropriate range for the alloy.- Reduce the forging speed.- Use an effective lubricant. <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a>
Incomplete Die Filling	- Insufficient forging pressure.- Low forging temperature.- Poor die design.	- Increase the forging pressure.- Optimize the forging temperature.- Redesign the die with appropriate draft angles and radii. <a href="#">[13]</a> <a href="#">[14]</a>
Laps or Folds	- Material folding over itself during forging.- Improper die design or worn dies.	- Optimize the preform shape and die design.- Refurbish or replace worn dies. <a href="#">[13]</a>
Die Shift	- Misalignment of the upper and lower dies.	- Ensure proper alignment of the forging dies. <a href="#">[14]</a> <a href="#">[15]</a>

## Extrusion Defects

Defect	Probable Causes	Recommended Solutions
Surface Cracking (Melt Fracture)	- Excessive extrusion speed.- Low extrusion temperature.- High friction at the die interface.	- Reduce the extrusion speed.- Increase the billet and die temperatures.- Improve lubrication at the die bearing. <a href="#">[16]</a> <a href="#">[17]</a> <a href="#">[18]</a> <a href="#">[19]</a> <a href="#">[20]</a>
Tearing or "Fir-Tree" Cracking	- Low extrusion temperature.- High exit speeds.	- Increase the billet preheat temperature.- Reduce the extrusion speed.
Blistering	- Trapped gas (e.g., hydrogen) in the billet.	- Ensure proper pre-heating and degassing of the billet.- Use high-quality, gas-free billets.
Uneven Grain Structure	- Non-uniform temperature distribution in the billet.- Improper die design.	- Ensure uniform heating of the billet.- Optimize the die design for uniform material flow.

## Rolling Defects

Defect	Probable Causes	Recommended Solutions
Edge Cracking	- Low rolling temperature.- Excessive reduction per pass.- Inherent low ductility of the alloy.	- Increase the rolling temperature.- Reduce the amount of thickness reduction in each pass.- Employ intermediate annealing steps to restore ductility.
Surface Defects (e.g., Herringbone)	- Non-uniform deformation across the sheet width.	- Adjust the roll gap and crowning to ensure uniform pressure.- Optimize the rolling temperature.
Alligatoring (Splitting at the ends)	- Presence of internal defects in the slab.- Excessive reduction.	- Inspect slabs for internal defects before rolling.- Reduce the reduction per pass.

## Quantitative Data on Magnesium Alloy Properties

The following tables summarize the mechanical properties of common **magnesium** alloys under various processing conditions.

Table 1: Mechanical Properties of Common **Magnesium** Alloys

Alloy	Condition	Tensile Strength (MPa)	Yield Strength (MPa)	Elongation (%)
AZ31	Wrought	180 - 440	160 - 240	7 - 40
AZ91	Die Cast	~240	~160	~3
ZK60	Wrought (T5)	365[21]	305[21]	11[21]

Table 2: Effect of ECAP on Mechanical Properties of AZ31 Alloy

Condition	Tensile Strength (MPa)	Yield Strength (MPa)	Elongation (%)
As-received (Wrought)	~270	~180	~20
After 4 ECAP passes at 220°C	~310	~250	~10
4 ECAP passes + Annealing at 200°C	~290	~210	~25

Data is approximate and can vary based on specific processing parameters.

Table 3: Typical Warm Forming Temperatures for AZ31

Process	Temperature Range (°C)
Warm Hydroforming	150 - 200[22]
General Warm Forming	200 - 350[1]
Electric Hot Temperature-Controlled Incremental Forming	Up to 300[3]

## Experimental Protocols

### Tensile Testing of Magnesium Alloy Sheets (based on ASTM E8/E8M)

Objective: To determine the tensile strength, yield strength, and elongation of **magnesium** alloy sheets.

Methodology:

- Specimen Preparation:
  - Machine sheet-type specimens according to the dimensions specified in ASTM E8/E8M. [23][24][25][26][27] Ensure the surface is free from defects and scratches.
- Equipment Setup:
  - Use a calibrated universal testing machine (UTM) equipped with appropriate grips for flat specimens.
  - Attach a calibrated extensometer to the specimen's gauge section to accurately measure strain.
- Testing Procedure:
  - Measure the cross-sectional area of the specimen's gauge section.
  - Securely mount the specimen in the UTM grips, ensuring proper alignment to avoid bending stresses.

- Apply a uniaxial tensile load at a constant strain rate as specified in the standard (e.g., 0.015 mm/mm/min).[27]
- Continuously record the load and elongation data until the specimen fractures.
- Data Analysis:
  - Plot the stress-strain curve from the recorded data.
  - Determine the ultimate tensile strength (UTS) as the maximum stress reached.
  - Determine the yield strength using the 0.2% offset method.
  - Calculate the percentage elongation by measuring the final gauge length of the fractured specimen.

## Erichsen Cupping Test (based on ISO 20482)

Objective: To assess the stretch formability (ductility) of **magnesium** alloy sheets.

Methodology:

- Specimen and Equipment Preparation:
  - Prepare a flat, rectangular specimen (typically 90x90 mm) with a thickness between 0.1 mm and 2.0 mm.[28]
  - Ensure the surfaces of the punch and die are clean and polished. Lightly grease the specimen surface that will be in contact with the tooling.[28]
- Testing Procedure:
  - Clamp the specimen between the blank holder and the die of the Erichsen testing machine.
  - Advance the hemispherical punch against the specimen at a constant speed (typically between 5 and 20 mm/min).[28]
  - Continue to deform the sheet until a through-thickness crack appears.



- Measurement:
  - The depth of the cup (in millimeters) at the moment of fracture is the Erichsen Index (IE). A higher IE value indicates better formability. The crack can be detected visually or with automated systems.[\[29\]](#)[\[30\]](#)

## Generation of a Forming Limit Diagram (FLD)

Objective: To determine the forming limits of a **magnesium** alloy sheet under different strain paths.

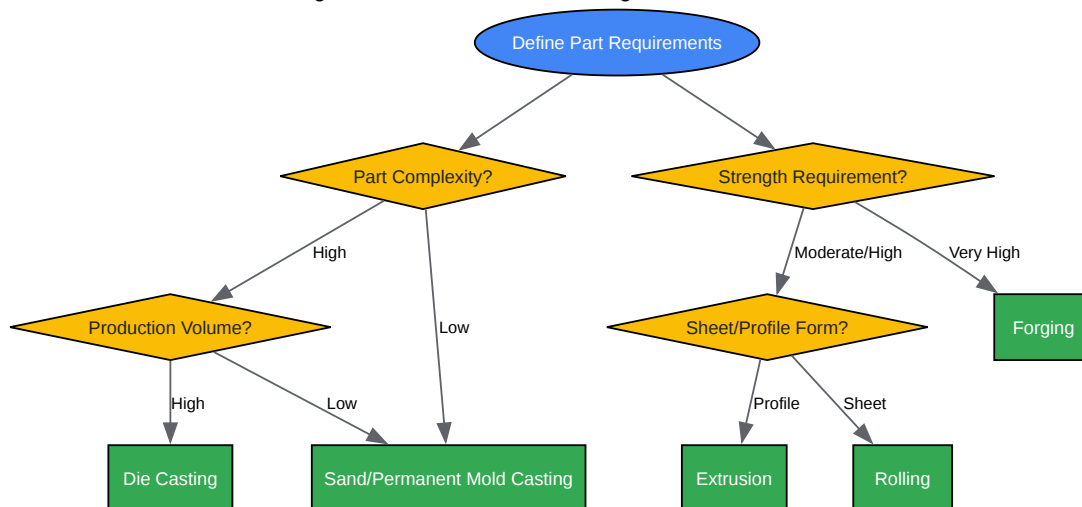
Methodology:

- Specimen Preparation:
  - Cut a series of sheet metal specimens with varying widths, from narrow strips to a full circle.
  - Etch or print a grid of small circles onto the surface of each specimen.
- Forming Tests (Nakajima or Marciniak Test):
  - Use a universal sheet metal testing machine with a hemispherical punch (Nakajima test) or a flat-bottomed punch (Marciniak test).
  - Securely clamp each specimen and deform it with the punch until localized necking or fracture occurs. The different specimen widths will create different strain paths (from uniaxial tension to biaxial stretch).
- Strain Measurement:
  - After forming, measure the major and minor axes of the deformed circles (now ellipses) in the region adjacent to the neck or fracture.
  - Digital Image Correlation (DIC) systems can also be used for more precise strain measurement during the test.[\[31\]](#)
- Plotting the FLD:

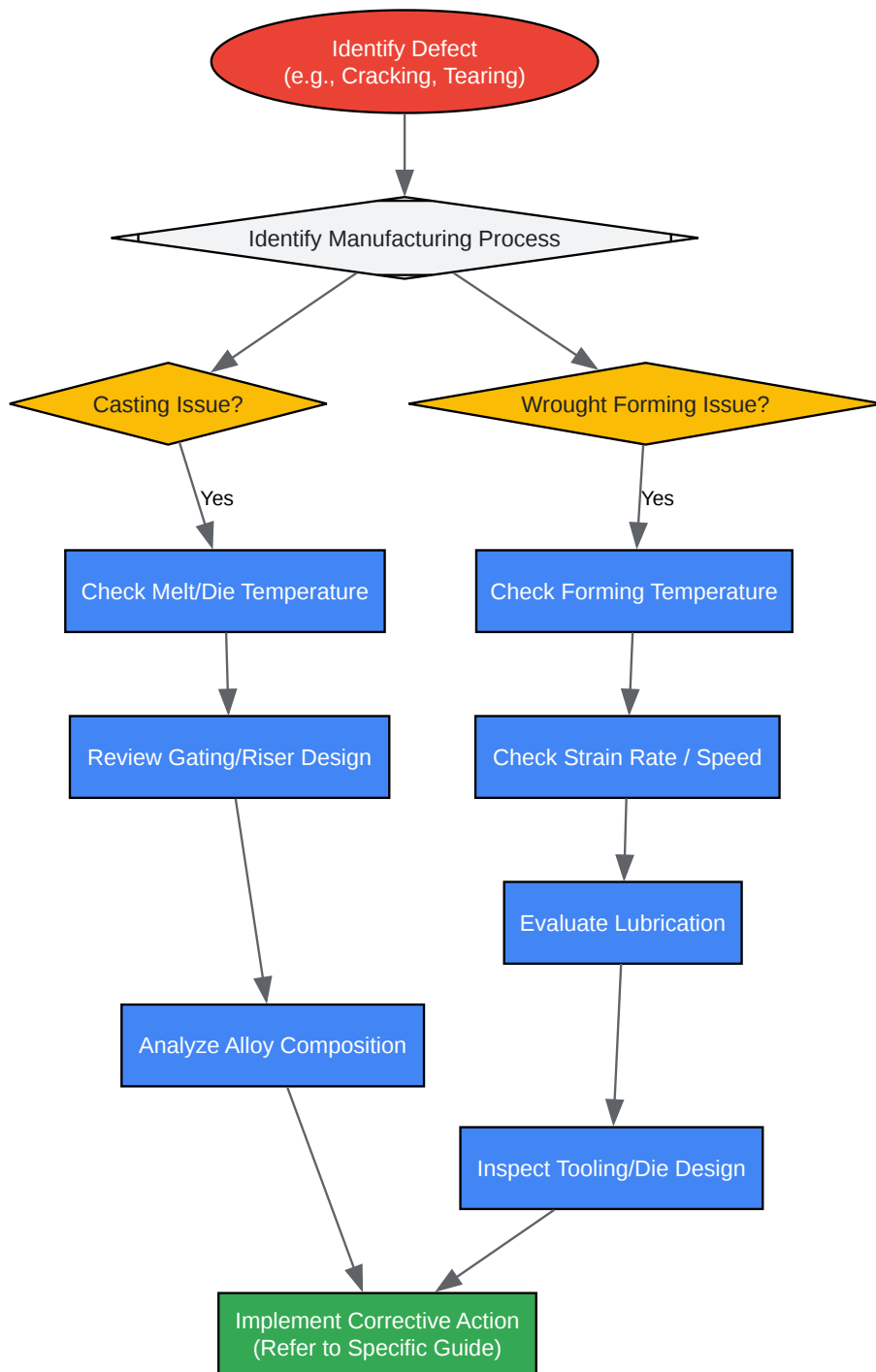
- For each test, plot the major strain (on the y-axis) against the minor strain (on the x-axis) for the circles at the onset of failure.
- The collection of these data points for all specimen geometries forms the Forming Limit Curve (FLC). The area below the FLC represents safe forming conditions, while the area above indicates a high risk of failure.

## Visualization of Workflows

Logical Workflow for Manufacturing Process Selection



## General Troubleshooting Workflow for Formability Issues

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